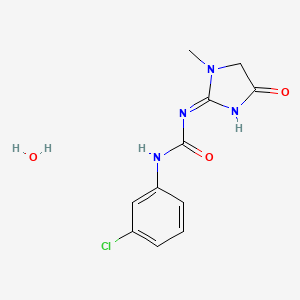
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, also known as CIPU, is a small molecule that has been studied extensively for its potential applications in various scientific research fields. CIPU is a white, crystalline solid with a molecular weight of 192.6 g/mol and a melting point of approximately 140°C. It is soluble in water, methanol, and ethanol and has a wide range of uses in scientific research.
Scientific Research Applications
Molecular Rearrangements and Derivative Synthesis
Research has highlighted the versatility of urea derivatives in molecular rearrangements, leading to the synthesis of new indole and imidazolinone derivatives. A study by Klásek, Lyčka, and Holčapek (2007) demonstrated that 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones undergo rearrangement in boiling acetic acid to yield various ureas and imidazolinones, showcasing the potential for creating structurally diverse compounds from urea derivatives Klásek, A., Lyčka, A., & Holčapek, M. (2007). Tetrahedron, 63, 7059-7069.
Antimicrobial Properties
The antimicrobial evaluation of novel urea derivatives has been a focus of research, indicating potential applications in combating microbial resistance. Rani et al. (2014) synthesized and characterized novel imidazole ureas with antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents Rani, V., Praveena, C., Spoorthy, Y. N., & Ravindranath, L. K. (2014). IOSR Journal of Applied Chemistry, 7, 23-33.
Synthesis of Imidazo[4,5-b]pyridin-2-ones
The synthesis of 1-and 3-substituted imidazo[4,5-b]pyridin-2-ones from urea derivatives underlines the chemical versatility and reactivity of such compounds. Yutilov et al. (2006) reported on the creation of these derivatives, indicating the broad applicability of urea compounds in heterocyclic chemistry Yutilov, Y. M., Smolyar, N. N., & Lomov, D. (2006). Russian Journal of Organic Chemistry, 42, 897-900.
Antioxidant Activity
Exploration into the antioxidant properties of urea derivatives has unveiled their potential in medicinal chemistry. George et al. (2010) conducted a study on the synthesis and evaluation of the antioxidant activity of some urea derivatives, demonstrating their effectiveness and potential as antioxidant agents George, S., Sabitha, R., Kumar, P. M., & Ravi, T. (2010). International Journal of Chemical Sciences, 8, 1151-1159.
Conformational Adjustments in Urea and Thiourea Derivatives
The study of conformational adjustments in urea and thiourea derivatives provides insight into their structural dynamics and potential applications in crystal engineering. Phukan and Baruah (2016) investigated the conformational adjustments over synthons of urea and thiourea based assemblies, revealing the influence of anions on the assembly structures and highlighting the role of these compounds in the development of new materials Phukan, N., & Baruah, J. (2016). CrystEngComm, 18, 7753-7763.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate involves the reaction of 3-chloroaniline with 1-methylimidazole-4-carboxaldehyde to form 3-(3-chlorophenyl)-1-methylimidazol-4-yl)aniline, which is then reacted with urea to form the final product.", "Starting Materials": ["3-chloroaniline", "1-methylimidazole-4-carboxaldehyde", "urea", "water"], "Reaction": ["Step 1: Dissolve 3-chloroaniline in water and add 1-methylimidazole-4-carboxaldehyde to the solution.", "Step 2: Heat the mixture to reflux for 4 hours.", "Step 3: Cool the mixture and filter the solid product.", "Step 4: Dissolve the solid product in water and add urea to the solution.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the mixture and filter the solid product.", "Step 7: Dry the solid product to obtain 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate."] } | |
| 63540-28-3 | |
Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate |
InChI |
InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2 |
InChI Key |
UNFQKKSADLVQJE-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O |
SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
